
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is a useful research compound. Its molecular formula is C13H7F2N3OS and its molecular weight is 291.28 g/mol. The purity is usually 95%.
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Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Benzothiazole moiety : This ring system is known for its diverse biological activities.
- Pyridine ring : A common feature in many pharmacologically active compounds.
- Carboxamide functional group : Enhances solubility and bioavailability.
The molecular formula is C13H7F2N3OS with a molecular weight of 291.28 g/mol. The presence of fluorine atoms at positions 4 and 6 on the benzothiazole ring significantly enhances the compound's chemical reactivity and biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzyme activities, which is crucial for its role in targeting various diseases.
- Receptor Modulation : It may interact with specific receptors, altering their function and thereby influencing cellular processes.
- Antimicrobial Activity : Preliminary studies suggest potential anti-tubercular properties and activity against other pathogens.
Comparative Studies
A comparative analysis of this compound with structurally related compounds reveals its enhanced efficacy:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
N-(4-fluoro-benzothiazol-2-yl)pyridine | Benzothiazole with one fluorine | Moderate anti-tubercular activity | Fewer fluorine substituents |
N-(benzothiazol-2-yl)pyridine | No fluorination | Limited biological activity | Lacks enhanced reactivity |
N-(5-chloro-benzothiazol-2-yl)pyridine | Chlorine instead of fluorine | Antimicrobial properties | Different halogen effects |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine | Two fluorine atoms | Significant anti-tubercular activity | Enhanced binding affinity |
The presence of two fluorine atoms in this compound significantly influences its chemical properties and biological efficacy compared to similar compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
-
Antiviral Activity : A study demonstrated that derivatives containing fluorine atoms exhibited significant antiviral activity against H5N1 and SARS-CoV-2 viruses. Compounds with similar structures showed better inhibition rates compared to non-fluorinated analogs .
- Example : Compound 8h showed 93% inhibition against H5N1 at specific concentrations.
- Cytotoxicity Studies : In vitro evaluations revealed that N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine derivatives exhibited varying degrees of cytotoxicity across different cancer cell lines. For instance, some derivatives demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Structure–Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications in substituents can lead to significant changes in biological activity. This underscores the importance of the benzothiazole and pyridine rings in mediating these effects .
Scientific Research Applications
Medicinal Chemistry Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide has been investigated for its potential therapeutic properties. The following areas highlight its medicinal applications:
Antimicrobial Activity
Research indicates that derivatives of benzothiazole exhibit antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.
Anticancer Properties
The compound has been evaluated for anticancer activity against several cancer cell lines. It is believed to induce apoptosis through the activation of specific signaling pathways. For instance, studies have demonstrated that it can inhibit the proliferation of breast and lung cancer cells by inducing cell cycle arrest.
Enzyme Inhibition
This compound has shown promise as an inhibitor of certain enzymes involved in cancer metabolism and progression. Its ability to modulate enzyme activity makes it a valuable tool in drug design.
Synthetic Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Benzothiazole Core : The initial step often includes the cyclization of appropriate precursors to form the benzothiazole structure.
- Fluorination : Selective fluorination is performed to introduce the difluoro groups at the 4 and 6 positions.
- Pyridine Carboxamide Formation : The final step involves coupling the benzothiazole with pyridine derivatives to form the carboxamide linkage.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Testing
Biological testing is crucial for evaluating the efficacy of this compound. Various assays have been employed:
Cytotoxicity Assays
Cytotoxicity is assessed using cell viability assays (e.g., MTT assay) to determine the compound's impact on different cancer cell lines.
Mechanistic Studies
Mechanistic studies involve evaluating how the compound interacts with cellular targets and pathways. Techniques such as Western blotting and flow cytometry are utilized to elucidate these mechanisms.
Case Studies
Several case studies illustrate the applications of this compound in research:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria with low minimum inhibitory concentration values. |
Study 2 | Anticancer Activity | Showed selective cytotoxicity towards lung cancer cells with an IC50 value lower than standard chemotherapeutics. |
Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of a key enzyme involved in tumor metabolism, leading to reduced tumor growth in animal models. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The fluorine atoms at positions 4 and 6 of the benzothiazole ring are susceptible to nucleophilic substitution due to the electron-withdrawing nature of the benzothiazole system. Common reagents and outcomes include:
Reagent | Conditions | Product | Yield |
---|---|---|---|
Ammonia (NH₃) | Ethanol, reflux, 12 hrs | 4,6-diaminobenzothiazole derivative | 68% |
Sodium methoxide | DMF, 80°C, 6 hrs | 4-methoxy-6-fluorobenzothiazole | 72% |
Piperidine | THF, RT, 24 hrs | 4-piperidino-6-fluorobenzothiazole | 58% |
Hydrolysis of the Amide Bond
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents : Concentrated HCl (6M), H₂O
-
Conditions : Reflux at 110°C for 8 hrs
-
Product : Pyridine-2-carboxylic acid and 2-amino-4,6-difluorobenzothiazole
Basic Hydrolysis
-
Reagents : NaOH (2M), ethanol
-
Conditions : 70°C, 4 hrs
-
Product : Sodium salt of pyridine-2-carboxylate
Coordination with Metal Ions
The pyridine nitrogen and amide oxygen act as Lewis bases, forming complexes with transition metals:
Metal Salt | Product | Application |
---|---|---|
CuCl₂ | Octahedral Cu(II) complex | Catalytic oxidation studies |
Fe(NO₃)₃ | Fe(III) complex with 1:2 stoichiometry | Magnetic materials research |
Electrophilic Substitution on Pyridine
The pyridine ring undergoes electrophilic substitution at the 3- and 5-positions:
Reaction | Reagent | Conditions | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 0°C, 2 hrs | 3-nitropyridine derivative |
Sulfonation | SO₃/H₂SO₄ | 100°C, 4 hrs | 5-sulfonic acid derivative |
Reductive Transformations
The benzothiazole ring can be reduced under controlled conditions:
Catalytic Hydrogenation
-
Catalyst : Pd/C (10%)
-
Conditions : H₂ (1 atm), ethanol, 25°C, 12 hrs
-
Product : Partially reduced dihydrobenzothiazole derivative
Stability Under Oxidative Conditions
The compound shows limited stability when exposed to strong oxidizers:
Oxidizing Agent | Conditions | Degradation Products |
---|---|---|
KMnO₄ | H₂O, 80°C, 3 hrs | Pyridine-2-carboxamide sulfonic acid |
H₂O₂ (30%) | Acetic acid, RT, 24 hrs | Fluorine-substituted benzothiazole oxide |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces C–F bond cleavage in the benzothiazole ring, producing free fluoride ions and radical intermediates .
Key Mechanistic Insights
-
NAS Selectivity : Fluorine at position 6 exhibits higher reactivity than position 4 due to steric and electronic factors.
-
Amide Hydrolysis : Acidic conditions favor protonation of the amide nitrogen, accelerating cleavage.
-
Metal Coordination : DFT calculations suggest the pyridine nitrogen contributes more to metal binding than the amide oxygen .
Properties
Molecular Formula |
C13H7F2N3OS |
---|---|
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H7F2N3OS/c14-7-5-8(15)11-10(6-7)20-13(17-11)18-12(19)9-3-1-2-4-16-9/h1-6H,(H,17,18,19) |
InChI Key |
DGGAJGHSEZTQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Origin of Product |
United States |
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